N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate
Overview
Description
N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate is a useful research compound. Its molecular formula is C16H26N2O6 and its molecular weight is 342.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17908655 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structure and Reactivity
Studies on compounds like ethoxyphenoxy butyl ethanediamine derivatives often involve exploring their chemical structures and reactivity. For instance, research on the effect of distortions on geometric and electronic structures of metal complexes with similar ligand frameworks has been documented. These studies provide insights into the coordination chemistry of such ligands with various metals, offering a basis for understanding the reactivity and potential applications of related compounds in catalysis and material science (Kanso et al., 2020).
Environmental Impact
Compounds with ethoxyphenoxy groups have been studied for their environmental impact, particularly concerning endocrine-disrupting effects and persistence in ecosystems. For example, research on the ubiquity of nonylphenols, which share structural similarities with ethoxyphenoxy derivatives, in food highlights the widespread exposure and potential health risks associated with these compounds (Guenther et al., 2002).
Photolysis and Degradation
The photolysis and environmental degradation of ethoxyphenoxy derivatives are subjects of interest, particularly in understanding how these compounds break down under sunlight and the formation of potentially harmful byproducts. Research in this area focuses on the degradation pathways and efficiency of photolysis in the presence of catalysts or under specific environmental conditions, which has implications for pollution control and environmental remediation (Liu et al., 2010).
Synthesis and Applications in Organic Chemistry
The synthesis and functionalization of compounds containing ethoxyphenoxy and related groups are of significant interest in organic chemistry. These studies often explore novel synthetic routes, characterization, and potential applications of such compounds in creating new materials, pharmaceuticals, or as intermediates in organic synthesis. For example, research on the synthesis and characterization of manganese(III) complexes derived from bis-Schiff bases with antibacterial activity showcases the potential biomedical applications of these compounds (Qian & Sun, 2019).
Properties
IUPAC Name |
N'-[4-(4-ethoxyphenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-17-13-5-7-14(8-6-13)18-12-4-3-10-16-11-9-15;3-1(4)2(5)6/h5-8,16H,2-4,9-12,15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDHLSEIQKOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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